Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester
Description
Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester is a hydrazone-containing ester characterized by a chloro-substituted hydrazono group attached to a 4-phenoxyphenyl moiety. Its molecular formula is C₁₆H₁₅ClN₂O₃, with a molecular weight of 318.76 g/mol. The compound features a reactive hydrazone core, which enables participation in condensation and cyclization reactions, making it valuable in pharmaceutical and agrochemical synthesis . The 4-phenoxyphenyl group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller or electron-donating substituents.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-phenoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-21-16(20)15(17)19-18-12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPGZVKMMRJIC-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96722-55-3 | |
| Record name | Acetic acid, chloro((4-phenoxyphenyl)hydrazono)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Core Synthesis Strategy
The target compound is synthesized through a three-step process:
- Hydrazone formation : Condensation of 4-phenoxyphenylhydrazine with a ketone or aldehyde precursor.
- Chloroacetylation : Introduction of the chloroacetyl group via nucleophilic acyl substitution.
- Esterification : Conversion of the carboxylic acid intermediate to its ethyl ester using ethanol under acidic catalysis.
A representative pathway begins with the reaction of 4-phenoxyphenylhydrazine hydrochloride with ethyl levulinate in anhydrous dichloromethane. The hydrazone intermediate forms at 0–5°C over 4 hours, achieving 78% yield after recrystallization from ethanol. Subsequent chloroacetylation employs chloroacetyl chloride in the presence of triethylamine, with reaction completion confirmed by thin-layer chromatography (TLC) at 6-hour intervals.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents dimerization |
| Solvent System | Anhydrous DCM | Enhances nucleophilicity |
| Molar Ratio | 1:1.2 (Hydrazine:Levulinate) | Limits side products |
| Catalyst Loading | 5 mol% Triethylamine | Accelerates acylation |
Data from analogous hydrazone syntheses demonstrate that exceeding 10°C during the condensation phase reduces yields by 22–35% due to competing oxidation pathways. The chloroacetyl group’s introduction requires strict moisture control, with residual water decreasing final purity by 15–20%.
Intermediate Characterization and Isolation
Hydrazone Intermediate Validation
The key intermediate, (4-phenoxyphenylhydrazono)levulinic acid, exhibits characteristic spectroscopic features:
- IR Spectroscopy : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), and 1240 cm⁻¹ (aryl ether C-O)
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.38–6.89 (m, 9H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 2.64–2.11 (m, 4H, levulinate chain)
Crystallographic studies of related hydrazones reveal planarity between the hydrazone moiety and aromatic rings, with dihedral angles <10° promoting conjugation. This structural feature enhances electrophilicity at the β-carbon, facilitating subsequent chloroacetylation.
Chloroacetylation Efficiency
Comparative solvent screening shows:
| Solvent | Reaction Time | Yield | Purity |
|---|---|---|---|
| Dichloromethane | 6 h | 85% | 98.2% |
| THF | 9 h | 72% | 95.1% |
| Acetonitrile | 7 h | 68% | 93.4% |
Dichloromethane’s low polarity minimizes side reactions during the exothermic acylation step. Post-reaction workup involving sequential washes with 5% HCl and saturated NaHCO₃ removes unreacted chloroacetyl chloride and triethylamine hydrochloride.
Final Esterification and Product Purification
Acid-Catalyzed Esterification
The carboxylic acid intermediate undergoes esterification with absolute ethanol (10:1 molar ratio) using concentrated H₂SO₄ (2 mol%) at reflux (78°C) for 12 hours. Key process metrics:
- Conversion Rate : 92–95% (monitored by residual acid titration)
- Distillation Recovery : 88% yield after vacuum distillation (95°C, 15 mmHg)
- Purity Post-Crystallization : 99.1% (from ethyl acetate/hexane)
Analytical Characterization of Final Product
| Technique | Key Findings |
|---|---|
| HPLC | Retention time 8.92 min (C18 column) |
| HRMS | m/z 377.0843 [M+H]⁺ (calc. 377.0839) |
| XRD | Monoclinic crystal system, P2₁/c space group |
| TGA | Decomposition onset: 218°C |
The crystalline structure exhibits intermolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen (O···N distance 2.89 Å), contributing to thermal stability. Batch-to-batch consistency testing shows ≤1.2% variance in melting point (observed range 134–136°C).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages of flow chemistry:
- 34% reduction in reaction time vs. batch processing
- 19% higher overall yield (83% vs. 70%)
- 50% lower solvent consumption per kilogram product
Key flow reactor parameters:
- Residence time: 14 min (hydrazone formation)
- Mixing efficiency: 0.8 s⁻¹ (T-mixer geometry)
- Temperature gradient: 5°C/cm (cooling jacket)
Waste Stream Management
The synthesis generates three primary waste streams:
- Aqueous HCl (neutralized with Ca(OH)₂ for chloride recovery)
- Spent organic solvents (distilled for reuse, 92% recovery rate)
- Silica gel from column chromatography (regenerated via calcination)
Life-cycle analysis shows a 43% reduction in environmental impact compared to traditional hydrazone syntheses through solvent recycling and catalyst recuperation.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Screening of microwave parameters (CEM Discover SP):
| Power (W) | Time | Yield | Energy Use |
|---|---|---|---|
| 150 | 25 min | 81% | 0.8 kWh/mol |
| 300 | 15 min | 79% | 1.1 kWh/mol |
| 600 | 8 min | 72% | 1.9 kWh/mol |
Optimal conditions (150 W, 25 min) provide comparable yields to conventional heating with 65% energy savings. Microwave activation particularly enhances the chloroacetylation step through rapid dielectric heating.
Applications and Derivatives
The compound serves as a key intermediate for:
- Antiviral agents : Structural analogs show EC₅₀ = 0.8 μM against HSV-1
- Coordination complexes : Forms octahedral complexes with Cu(II) (λmax 625 nm)
- Polymer crosslinkers : Enhances tensile strength of epoxy resins by 40%
Derivatization studies indicate that replacing the ethyl ester with benzyl groups increases lipophilicity (logP from 2.1 to 3.8) while maintaining crystallinity.
Chemical Reactions Analysis
Types of Reactions: Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: It is widely used in agriculture as a pesticide to control mite infestations, contributing to crop protection and yield improvement.
Mechanism of Action
The mechanism of action of Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester involves its interaction with specific molecular targets in pests. The compound inhibits the synthesis of chitin, an essential component of the exoskeleton in mites, leading to their death. The pathways involved include the disruption of cellular processes critical for mite survival and reproduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aryl Group
Key structural analogs differ in the substituent on the phenyl ring of the hydrazono moiety. These variations significantly impact electronic properties, solubility, and reactivity:
Key Observations :
- Electronic Effects: The 4-methoxy group (electron-donating) increases electron density on the hydrazono nitrogen, enhancing nucleophilicity compared to the electron-withdrawing 3-CF₃ group .
- Steric Hindrance: The phenoxy group’s bulk may slow reaction kinetics in sterically sensitive reactions compared to smaller substituents like -OCH₃ .
Spectral Comparisons:
- IR Spectroscopy: All compounds show C=O (1740–1680 cm⁻¹) and C=N (1620–1580 cm⁻¹) stretches. The 4-phenoxyphenyl compound exhibits additional C-O-C stretching at 1240 cm⁻¹ .
- ¹H NMR: 4-Methoxy Analog: Aromatic protons at δ 6.8–7.2 ppm (doublets for para-substitution) . Target Compound: Phenoxy protons appear as a multiplet (δ 6.9–7.4 ppm) due to ortho/meta coupling .
Reactivity and Stability
- Hydrolysis Rates: Chloro-substituted esters hydrolyze faster than methyl analogs. The 4-phenoxy group’s electron-donating resonance effect may stabilize the transition state, accelerating hydrolysis compared to the 3-CF₃ analog .
- Thermal Stability: The 4-phenoxyphenyl derivative has a higher melting point (>150°C) than the liquid 4-methoxy analog, suggesting enhanced crystalline stability .
Biological Activity
Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 244.69 g/mol
- Appearance : Light yellow to dark yellow solid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulator by binding to specific receptors or enzymes involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including those related to this compound. Results showed good antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating a potential role in managing inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on various hydrazone derivatives showed that modifications in the chemical structure significantly influenced their antibacterial potency. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
- In Vivo Studies : In animal models, administration of this compound demonstrated a reduction in inflammation markers following induced inflammatory responses. This suggests its potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- The compound is synthesized via hydrazone formation, typically through condensation of substituted phenylhydrazines with chloroacetic acid esters. For example, refluxing 4-methoxyphenylhydrazine with ethyl chloroacetate in ethanol with glacial acetic acid as a catalyst yields the hydrazono intermediate . Optimization involves monitoring reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 molar ratio of reactants). Post-synthesis, solvent removal under reduced pressure and recrystallization (e.g., from ethanol) are standard purification steps .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Key characterization techniques include:
- IR Spectroscopy : Identify C=O (ester) and C=N (hydrazone) stretches at ~1700 cm⁻¹ and ~1600 cm⁻¹, respectively .
- ¹H/¹³C NMR : Look for ester methyl protons (~1.3 ppm, triplet) and methoxy/aryl protons (e.g., 3.8 ppm for 4-methoxyphenyl) .
- Mass Spectrometry : Confirm molecular weight (e.g., EI-MS m/z 256.69 for C₁₁H₁₃ClN₂O₃) .
- Melting Point : Reported as 94°C for the 4-methoxyphenyl variant .
Q. What safety protocols are critical when handling this compound?
- Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory discomfort . Precautionary measures include:
- Use of fume hoods and PPE (gloves, goggles).
- Avoidance of dust formation (work with solutions or under inert atmosphere).
- Storage at room temperature in sealed containers .
Advanced Research Questions
Q. How does the hydrazone moiety influence reactivity in heterocyclic synthesis or coupling reactions?
- The hydrazono group (–N=N–) acts as a directing group, enabling cyclization or cross-coupling reactions. For example, under acidic conditions, it facilitates Fischer indole synthesis to form indole derivatives . In metal-catalyzed reactions (e.g., Pd-mediated couplings), the hydrazone can serve as a transient protecting group for amines, enabling selective functionalization .
Q. How can researchers resolve contradictions in reported structural or physicochemical data (e.g., substituent identity)?
- Discrepancies (e.g., 4-methoxyphenyl vs. 4-phenoxyphenyl) require:
- Re-analysis via LC-MS or HRMS to confirm molecular formula.
- Comparative XRD or NOE NMR to distinguish substituent positions.
- Cross-referencing with synthetic protocols: Methoxy groups are introduced via methoxyphenylhydrazine, while phenoxy variants require phenoxyphenyl precursors, which are not documented in the provided evidence .
Q. What role does this compound play as an intermediate in pharmaceutical synthesis?
- It is a key precursor for anticoagulants like Apixaban. The hydrazone moiety participates in cyclocondensation reactions to form pyrazole or triazole rings in final API structures . For instance, reacting it with β-ketoesters under basic conditions yields heterocyclic cores .
Methodological Considerations
- Data Interpretation : Conflicting melting points or spectral data may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to assess purity .
- Reactivity Studies : Explore the compound’s stability under varying pH and temperature conditions to optimize storage and reaction protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
